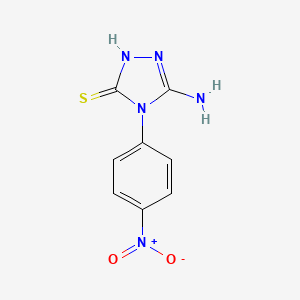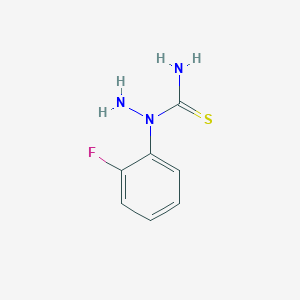
1-(2-Fluorophenyl)hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)hydrazine-1-carbothioamide is a chemical compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a fluorophenyl group attached to a hydrazine-carbothioamide moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)hydrazine-1-carbothioamide typically involves the reaction of 2-fluoroaniline with carbon disulfide and hydrazine hydrate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under basic conditions using sodium hydroxide. The mixture is stirred at room temperature for a few hours, followed by heating to 65°C to complete the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it targets the VEGFR-2 signaling pathway, inhibiting tumor angiogenesis and inducing apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Hydrazine-1-carbothioamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the hydrazine-carbothioamide moiety.
Thiosemicarbazones: These are structurally related compounds known for their antimicrobial and anticancer properties.
Uniqueness: 1-(2-Fluorophenyl)hydrazine-1-carbothioamide is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This fluorine substitution often results in improved pharmacokinetic properties and increased binding affinity to molecular targets compared to non-fluorinated analogs .
Properties
CAS No. |
89521-95-9 |
|---|---|
Molecular Formula |
C7H8FN3S |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-amino-1-(2-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H8FN3S/c8-5-3-1-2-4-6(5)11(10)7(9)12/h1-4H,10H2,(H2,9,12) |
InChI Key |
WHKMCAKUCOPWPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(C(=S)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


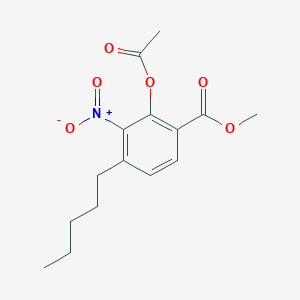
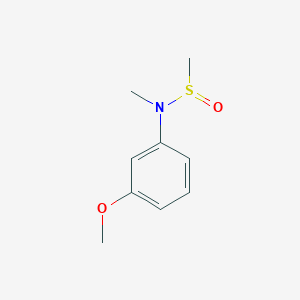
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one](/img/structure/B14392263.png)
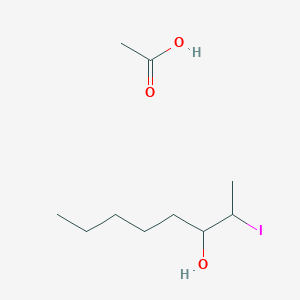
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
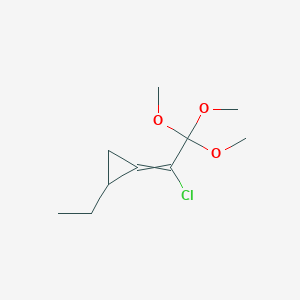
![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)
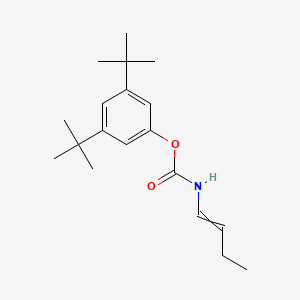
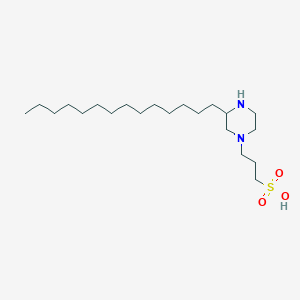
![2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B14392338.png)
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)
